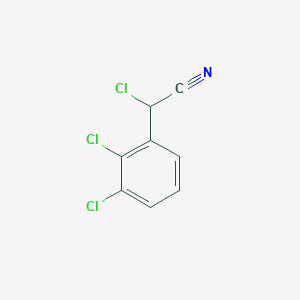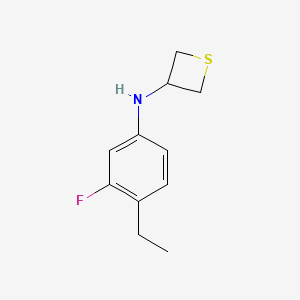
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H11NO4This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as ethanol, and using a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as carboxylic acids, alcohols, and substituted esters. These products have diverse applications in chemical synthesis and pharmaceutical development .
Applications De Recherche Scientifique
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby influencing neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxopyrrolidine-4-carboxylate: A closely related compound with similar chemical properties and applications.
Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Another derivative with additional benzyl substitution, offering different biological activities.
Uniqueness
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10) |
Clé InChI |
RJAPZHKRIKQIMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNC(=O)C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


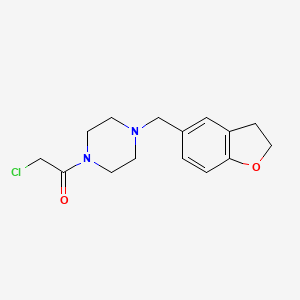
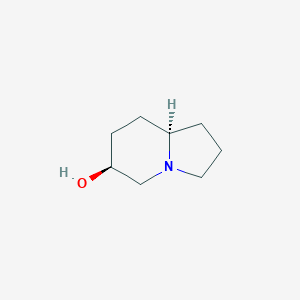
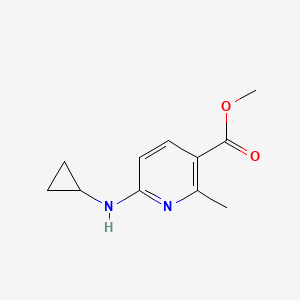
![3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12995826.png)
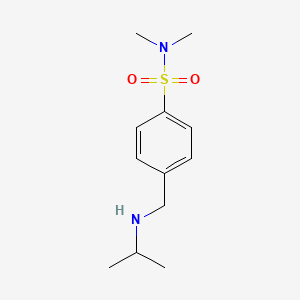
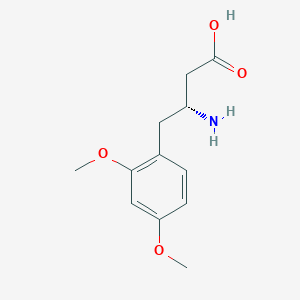
![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)
![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)

